1-Boc-5-Aminoindole

Catalog No.
S684269
CAS No.
166104-20-7
M.F
C13H16N2O2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-5-Aminoindole

CAS Number

166104-20-7

Product Name

1-Boc-5-Aminoindole

IUPAC Name

tert-butyl 5-aminoindole-1-carboxylate

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3

InChI Key

KYCVRKPFNLCHLL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N

1-Boc-5-aminoindole is a highly versatile, N1-protected indole building block featuring a free primary amine at the 5-position. By masking the weakly acidic and nucleophilic indole nitrogen with a tert-butyloxycarbonyl (Boc) group, this compound directs subsequent derivatizations—such as Buchwald-Hartwig cross-couplings, reductive aminations, and amide bond formations—exclusively to the 5-amino position [1]. Compared to unprotected 5-aminoindole, the Boc-protected variant offers significantly enhanced solubility in volatile organic solvents, improved oxidative stability during storage, and strict regiocontrol[2]. These properties make it a critical intermediate in the scalable synthesis of kinase inhibitors, targeted therapeutics, and complex heterocyclic libraries where minimizing purification bottlenecks and maximizing downstream yields are primary procurement priorities [3].

Research Fit

C6-regioselective indole functionalization workflows
Masked 5-amino group for orthogonal deprotection strategies
Stable building block for multi-step synthesis under standard lab storage

Attempting to substitute 1-Boc-5-aminoindole with the cheaper, unprotected 5-aminoindole (CAS 5192-03-0) frequently results in severe process inefficiencies. The unprotected indole nitrogen (N1) can competitively react with electrophiles during the acylation or alkylation of the 5-amino group, generating complex mixtures of N5-monosubstituted, N1-monosubstituted, and N1,N5-disubstituted products [1]. This lack of regioselectivity depresses the yield of the desired target and necessitates labor-intensive chromatographic separations that are unviable at scale [2]. Furthermore, unprotected 5-aminoindole exhibits poor solubility in standard aprotic solvents like dichloromethane, often forcing the use of high-boiling solvents like DMF, which complicate aqueous workups and extend cycle times during manufacturing [3].

Substitution Risk

Free 1-NH in unprotected 5-aminoindole may compete as a nucleophile, leading to undesired N-alkylation side products.
Electron-donating free NH alters indole ring electron density, potentially shifting electrophilic substitution regioselectivity away from C6.
Unprotected 5-aminoindole may degrade within a week under air, risking material integrity before use; Boc protection provides shelf stability.

Elimination of N1-Side Reactions in Electrophilic Couplings

During standard amidation or cross-coupling reactions, the Boc group on 1-Boc-5-aminoindole sterically and electronically shields the N1 position, ensuring that electrophiles react exclusively at the 5-amino group. This typically results in >95% regioselectivity for the target N5-substituted product [1]. In contrast, using unprotected 5-aminoindole under identical conditions often yields 15-30% of N1-acylated or N1,N5-diacylated byproducts [2].

Evidence DimensionRegioselectivity for N5-substitution
Target Compound Data>95% targeted N5-substitution with negligible N1-interference
Comparator Or BaselineUnprotected 5-aminoindole (generates 15-30% N1-substituted or di-substituted byproducts)
Quantified DifferenceNear-total elimination of N1-byproducts, increasing effective yield by up to 30%
ConditionsStandard electrophilic amidation or palladium-catalyzed cross-coupling conditions

Eliminating di-substitution byproducts drastically reduces silica gel consumption and purification time during API scale-up, lowering overall production costs.

Regioselectivity
Head-to-head
Pref. C6 attack vs unprotected (pref. C4)
Supports C6-functionalized product synthesis
FMO theory and experimental validation

Mild and Orthogonal Cleavage Conditions

The tert-butyloxycarbonyl (Boc) group is highly prized for its orthogonality. It can be cleaved quantitatively using mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) at room temperature, leaving newly formed N5-amides completely intact [1]. If a buyer were to use N-acetyl-5-aminoindole as an alternative protected precursor, removing the acetyl group would require harsh basic hydrolysis (e.g., NaOH/MeOH at elevated temperatures), which risks hydrolyzing the desired N5-amide bonds [2].

Evidence DimensionDeprotection conditions and downstream tolerance
Target Compound DataQuantitative cleavage under mild acidic conditions (TFA/DCM, 20°C)
Comparator Or BaselineN-Acetyl-5-aminoindole (requires harsh basic hydrolysis, risking N5-amide cleavage)
Quantified Difference100% preservation of sensitive downstream amides/esters vs. high risk of off-target hydrolysis
ConditionsLate-stage deprotection of heavily functionalized indole intermediates

Orthogonal deprotection allows process chemists to design more flexible, higher-yielding synthetic routes without risking late-stage intermediate degradation.

Nucleophilic Reactivity
Data to verify
3–5× slower than unprotected analogs
May support controlled multi-step reactions
Class-level inference; review specific conditions

Enhanced Solubility in Volatile Aprotic Solvents

The incorporation of the lipophilic tert-butyl group significantly alters the solubility profile of the indole core. 1-Boc-5-aminoindole is highly soluble in volatile aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate [1]. Unprotected 5-aminoindole is considerably more polar and often exhibits poor solubility in cold DCM or THF, frequently necessitating the use of high-boiling polar aprotic solvents like DMF or DMSO to achieve workable concentrations[2].

Evidence DimensionProcess solvent compatibility
Target Compound DataHighly soluble in DCM/THF at standard reaction concentrations (>0.5 M)
Comparator Or BaselineUnprotected 5-aminoindole (often requires DMF/DMSO for equivalent solubility)
Quantified DifferenceEnables the use of solvents with boiling points <80°C vs. >150°C
ConditionsStandard ambient-temperature organic synthesis and liquid-liquid extraction

The ability to use volatile solvents accelerates post-reaction concentration and avoids the high energy costs and yield losses associated with DMF removal.

Chemical Stability
Head-to-head
Stable under inert storage vs ~1 week shelf life (air)
Supports procurement and storage reliability
Degradation to fluorescent byproducts reported

Improved Oxidative Stability and Shelf Life

Unprotected electron-rich indoles, such as 5-aminoindole, are notoriously prone to air and light-induced oxidation, often turning dark brown or black upon prolonged storage, which can introduce colored impurities into downstream reactions [1]. The Boc group in 1-Boc-5-aminoindole is strongly electron-withdrawing, which reduces the overall electron density of the indole ring. This deactivation renders the compound significantly more stable to ambient oxidative conditions, ensuring consistent purity over a longer shelf life [2].

Evidence DimensionSusceptibility to ambient oxidation
Target Compound DataHigh stability; maintains off-white/pale color and purity during standard storage
Comparator Or BaselineUnprotected 5-aminoindole (rapidly oxidizes and discolors upon exposure to air/light)
Quantified DifferenceExtended viable shelf life and elimination of pre-reaction re-crystallization steps
ConditionsLong-term storage under standard laboratory or warehouse conditions

Enhanced stability reduces batch-to-batch variability and minimizes material loss due to degradation, ensuring reproducible yields in manufacturing.

Lipophilicity
Context-dependent
LogP difference +1.6 to 2.6 vs unprotected
May simplify organic extraction
In silico prediction; verify experimentally
Purity & Moisture
Supporting evidence
≥97% (HPLC), moisture ≤0.5%
Supports batch consistency review
Per supplier CoA; verify lot-specific data

Synthesis of Kinase Inhibitors and Targeted Therapeutics

1-Boc-5-aminoindole is the optimal choice when the 5-amino group must be cleanly functionalized via Buchwald-Hartwig amination or reductive amination without competitive binding or side reactions at the indole core. The strict regiocontrol ensures high-purity API intermediates [1].

Large-Scale API Manufacturing

In process chemistry, avoiding high-boiling solvents (like DMF) and eliminating complex chromatographic purifications are critical for maintaining cost-effective cycle times. The enhanced solubility and regioselectivity of this Boc-protected variant directly address these manufacturing bottlenecks [2].

Development of Complex Heterocyclic Libraries

When orthogonal deprotection strategies are required to sequentially modify multiple functional groups on a single scaffold, the mild acidic cleavage conditions of the Boc group allow for the preservation of sensitive amides and esters installed at the 5-position [3].

Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation

For researchers incorporating indole motifs into peptides or biomolecules, 1-Boc-5-aminoindole can be seamlessly integrated into standard Fmoc/Boc synthetic workflows without the risk of premature side reactions or oxidative degradation during extended synthesis cycles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
C6-Indole library synthesis
Boc-directed C6 regioselectivity
Regioisomeric product identity
Bioconjugate linker attachment
Orthogonal amine deprotection strategy
Deprotection condition screening
Automated synthesis platforms
Solid dispensing and storage stability
Purity and moisture lot verification
CNS research compound scale-up
Controlled reaction exotherm profile
Workup and purification monitoring

XLogP3

2.6

Wikipedia

1-Boc-5-aminoindole

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